
Coriamyrtin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coriamyrtin is a toxic γ-lactone naturally present in a multitude of plants, including Scurrula parasitica and Coriaria microphylla . It is known for its convulsant properties, acting as an antagonist of GABA A receptors . This compound has a complex structure with the IUPAC name (1S,2R,3S,5R,6R,7R,9S,12R)-2-Hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2’-oxirane]-11-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of (+)-coriamyrtin involves a desymmetric strategy of a 1,3-cyclopentanedione moiety using an intramolecular aldol reaction . The synthesis includes the highly stereoselective construction of the cis-hydrindane skeleton and the formation of the 1,3-diepoxide moiety . The key reaction in this synthesis is the Grignard reaction of the ester with isopropenylmagnesium bromide .
Industrial Production Methods: Industrial production methods for coriamyrtin are not well-documented, likely due to its toxic nature and limited commercial applications. Most synthetic approaches are developed for research purposes rather than large-scale production.
Chemical Reactions Analysis
Types of Reactions: Coriamyrtin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for functionalization of the five-membered ring, particularly through epoxidation .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include various epoxides and hydroxylated derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Coriamyrtin has several scientific research applications:
Mechanism of Action
Coriamyrtin exerts its effects by antagonizing GABA A receptors, which are crucial for inhibitory neurotransmission in the central nervous system . By blocking these receptors, this compound induces convulsions and other excitatory effects . The molecular targets include the GABA A receptor subunits, and the pathways involved are primarily related to neurotransmitter inhibition .
Comparison with Similar Compounds
Picrotoxinin: Another sesquiterpene lactone with similar convulsant properties.
Tutin: A related compound found in the same plant family with neurotoxic effects.
Coriatin: Shares structural similarities and is also found in Coriaria species.
Uniqueness: Coriamyrtin is unique due to its specific antagonistic action on GABA A receptors and its complex bicyclic structure with multiple functional groups . Its synthesis and functionalization present significant challenges, making it a compound of interest in synthetic organic chemistry .
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(1S,2R,3S,5R,6R,7R,9S,12R)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3/t7-,8+,9+,10+,11-,13-,14+,15-/m0/s1 |
InChI Key |
BWWDLKVKPVKBGJ-TWMZOSGRSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]2C[C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C |
SMILES |
CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |
Canonical SMILES |
CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |
Synonyms |
coriamyrtin coriamyrtine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



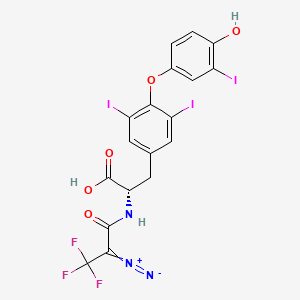
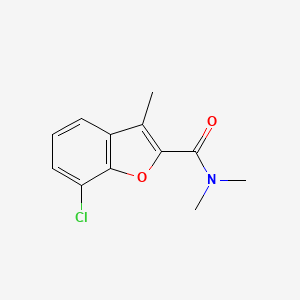
![8-(Benzyloxy)-2-methylimidazo[1,2-A]pyrazin-3-amine](/img/structure/B1213814.png)
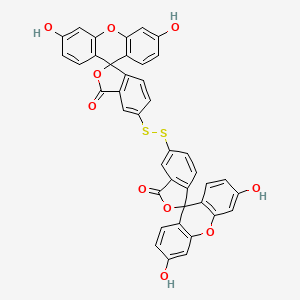

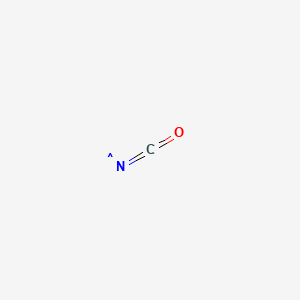

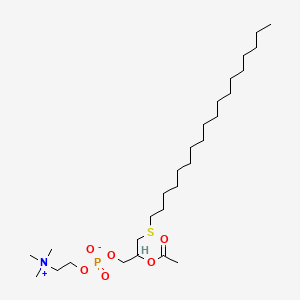
![Bicyclo[3.2.0]hepta-2,6-diene](/img/structure/B1213820.png)

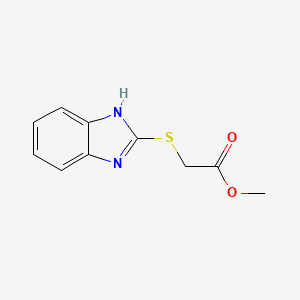
![[[4-(Dimethylamino)phenyl]-(2-methylpropoxy)phosphoryl]-(2-fluorophenyl)methanol](/img/structure/B1213830.png)
![7-(5-chloro-2-methylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1213831.png)
